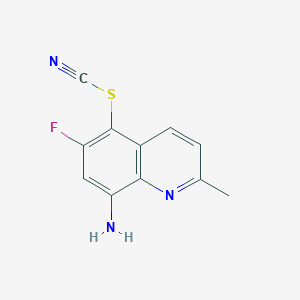
Cyclopent-1-ene-1,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopent-1-ene-1,3-dicarbonitrile is an organic compound characterized by a five-membered cyclopentene ring with two nitrile groups attached at the 1 and 3 positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopent-1-ene-1,3-dicarbonitrile can be synthesized via a tandem Giese/HWE reaction initiated by visible light. This method involves the use of N-(acyloxy)phthalimides as radical precursors and diethyl (E)-(1-cyano-2-arylvinyl)phosphonates. The reaction requires visible light, a photoredox catalyst (such as fac-Ir(ppy)3), a base, an anhydrous solvent, and an inert atmosphere .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Cyclopent-1-ene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the primary products.
Substitution: Substituted amides or esters can be formed.
Scientific Research Applications
Cyclopent-1-ene-1,3-dicarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving nitriles.
Industry: It is used in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of cyclopent-1-ene-1,3-dicarbonitrile involves its reactivity due to the presence of nitrile groups. These groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which are fundamental in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Cyclopent-1-ene-1,3-dicarbonitrile can be compared with other similar compounds, such as:
Cyclopent-4-ene-1,3-diones: These compounds also have a five-membered ring but with ketone groups instead of nitriles.
Cyclopent-3-ene-1,1-dicarboxylic acid: This compound has carboxylic acid groups instead of nitriles.
Uniqueness: Cyclopent-1-ene-1,3-dicarbon
Properties
CAS No. |
62198-20-3 |
|---|---|
Molecular Formula |
C7H6N2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
cyclopentene-1,3-dicarbonitrile |
InChI |
InChI=1S/C7H6N2/c8-4-6-1-2-7(3-6)5-9/h3,6H,1-2H2 |
InChI Key |
PHYFFWJVDADRAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC1C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Spiro[2.9]dodeca-7,11-diene](/img/structure/B14546068.png)

![N-[(2E,4E)-5-(3-hydroxy-5-oxo-2H-telluropyran-4-yl)penta-2,4-dienylidene]acetamide](/img/structure/B14546072.png)





![1-{[2-(Ethoxymethoxy)-3-methoxypropyl]sulfanyl}butane](/img/structure/B14546090.png)


